molecular formula C25H30N2O5S B12156269 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156269
M. Wt: 470.6 g/mol
InChI Key: RDSVFQLJTLSITK-UHFFFAOYSA-N
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Description

3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound featuring a pyrrol-2-one core This compound is notable for its diverse functional groups, including a morpholine ring, a thiophene moiety, and a phenyl group with a propan-2-yloxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Thiophene Moiety: This step might involve a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the pyrrol-2-one core.

    Addition of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Phenyl Group: The phenyl group with the propan-2-yloxy substituent can be added through etherification reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thiophene moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: The morpholine and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products:

    Oxidation: Products may include oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with alcohol or alkane functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Chemistry:

    Catalysis: The compound can serve as a ligand in catalytic reactions due to its multiple functional groups.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.

    Drug Development:

Medicine:

    Therapeutic Agents: The compound could be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Polymer Science: The compound’s functional groups may allow for its incorporation into polymeric materials.

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved would vary based on the target, but could include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

    3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-phenyl-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Lacks the propan-2-yloxy substituent on the phenyl group.

    3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(methoxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one: Features a methoxy group instead of a propan-2-yloxy group.

Uniqueness: The presence of the propan-2-yloxy group on the phenyl ring distinguishes this compound from its analogs, potentially altering its chemical reactivity and biological activity. This unique substituent may enhance its solubility, stability, or interaction with specific molecular targets.

This detailed article provides a comprehensive overview of 3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yloxy)phenyl]-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H30N2O5S

Molecular Weight

470.6 g/mol

IUPAC Name

4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(4-propan-2-yloxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H30N2O5S/c1-17(2)32-19-8-6-18(7-9-19)22-21(23(28)20-5-3-16-33-20)24(29)25(30)27(22)11-4-10-26-12-14-31-15-13-26/h3,5-9,16-17,22,29H,4,10-15H2,1-2H3

InChI Key

RDSVFQLJTLSITK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC=CS4

Origin of Product

United States

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